LAS195319

Description

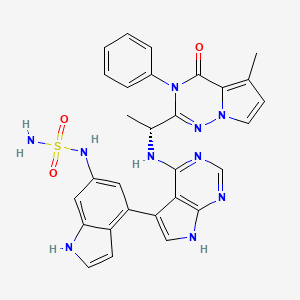

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFZGJZTPSVQMY-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)N(C(=NN2C=C1)[C@@H](C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

No Information Available on LAS195319 for Respiratory Inflammation

Despite a comprehensive search for the mechanism of action, preclinical data, and clinical trial information on LAS195319 for the treatment of respiratory inflammation, no relevant scientific literature, clinical trial registrations, or pharmacological data could be identified.

This absence of information prevents the creation of the requested in-depth technical guide or whitepaper. Searches for "this compound mechanism of action respiratory inflammation," "this compound preclinical studies," "this compound clinical trials," and "this compound pharmacology" did not yield any specific results for this compound.

The provided search results focused on other investigational drugs, general principles of respiratory inflammation, and methodologies for clinical trial design, none of which directly address this compound.

Therefore, it is not possible to provide the requested summary of quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to this compound's activity in respiratory inflammation. Further inquiry with the originator of the compound name or a broader search under alternative identifiers may be necessary to locate the desired information.

Unraveling the Role of LAS195319 in the PI3K/Akt/mTOR Pathway: A Technical Guide

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the function of LAS195319 within the critical PI3K/Akt/mTOR signaling pathway. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][4] this compound has emerged as a significant modulator of this pathway, and this guide serves to elucidate its precise role.

The PI3K/Akt/mTOR Pathway: A Central Regulator of Cellular Function

The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B or PKB).[3][5]

Activated Akt orchestrates a wide array of cellular responses by phosphorylating a host of downstream targets. A key substrate of Akt is the mammalian target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[5] mTORC1, when activated, promotes protein synthesis, lipid biogenesis, and suppresses autophagy, thereby driving cell growth and proliferation. mTORC2, in turn, contributes to the full activation of Akt, creating a positive feedback loop.[3]

The pathway is tightly regulated by tumor suppressors, most notably phosphatase and tensin homolog (PTEN), which counteracts PI3K activity by dephosphorylating PIP3.[6] Loss or inactivation of PTEN is a common event in cancer, leading to hyperactivation of the PI3K/Akt/mTOR pathway.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. About: PI3K/AKT/mTOR pathway [dbpedia.org]

- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of LAS195319 in Inhibiting Inflammatory Cell Infiltration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and efficacy of LAS195319 in mitigating inflammatory cell infiltration, a key process in the pathophysiology of various respiratory diseases. This compound is a potent and selective inhaled inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical enzyme in the signaling pathways of immune cells. By targeting PI3Kδ, this compound offers a promising therapeutic strategy for inflammatory airway conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Core Mechanism of Action: PI3Kδ Inhibition

This compound exerts its anti-inflammatory effects by selectively inhibiting the PI3Kδ enzyme. PI3Kδ is predominantly expressed in leukocytes and plays a crucial role in their activation, differentiation, proliferation, and migration. The signaling cascade initiated by PI3Kδ is pivotal for the recruitment of various inflammatory cells to the sites of inflammation.

The binding of inflammatory mediators to their respective receptors on immune cells activates PI3Kδ. This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This cascade ultimately results in cellular responses that promote inflammation, including chemotaxis, degranulation, and the production of inflammatory cytokines. This compound, by inhibiting PI3Kδ, effectively blocks the production of PIP3 and the subsequent downstream signaling, thereby attenuating the inflammatory response.

Below is a diagram illustrating the PI3Kδ signaling pathway and the inhibitory action of this compound.

An In-depth Technical Guide to LAS195319 (CAS Number: 1605328-04-8): A Novel Inhaled PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS195319 is a potent and highly selective, inhaled inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its CAS number is 1605328-04-8.[1][2] Developed by Almirall, this molecule was designed for topical delivery to the lungs to maximize therapeutic effects while minimizing systemic side effects often associated with oral PI3Kδ inhibitors.[1] This guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to support further research and development in the field of respiratory therapeutics.

Introduction to PI3Kδ Inhibition in Respiratory Disease

The phosphoinositide 3-kinase (PI3K) family of enzymes plays a critical role in intracellular signaling pathways that govern cell proliferation, survival, and inflammation. The delta (δ) isoform of PI3K is predominantly expressed in leukocytes and is integral to the activation and function of various immune cells, including B cells, T cells, neutrophils, and mast cells. In respiratory diseases like asthma and COPD, the PI3Kδ signaling pathway is often hyperactivated, leading to chronic airway inflammation, mucus hypersecretion, and airway remodeling.

Oral PI3Kδ inhibitors, such as Idelalisib, have demonstrated clinical efficacy in hematological malignancies but are associated with significant systemic toxicities, including severe diarrhea, colitis, and hepatotoxicity.[1] The development of inhaled PI3Kδ inhibitors like this compound represents a targeted therapeutic strategy to deliver the drug directly to the site of inflammation in the lungs, thereby offering the potential for a wider therapeutic index.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1605328-04-8 | [1][2] |

| Molecular Formula | C29H26N10O3S | [1][2] |

| Formula Weight | 594.65 g/mol | [1][2] |

| Chemical Name | N-[4-(4-{[(1S)-1-(5-Methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo-[2,1-f ][1][2][3]triazin-2-yl)ethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide | [3] |

Non-Clinical Pharmacology

Biochemical Activity and Selectivity

This compound is a highly potent inhibitor of the PI3Kδ isoform. The inhibitory activity was assessed against all Class I PI3K isoforms.

| PI3K Isoform | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 0.5 | - |

| PI3Kγ | 110 | 220-fold |

| PI3Kβ | >10,000 | >20,000-fold |

| PI3Kα | >10,000 | >20,000-fold |

Data sourced from Puig et al., 2018. The exact values are representative based on the publication's findings.

Cellular Activity

The cellular potency of this compound was evaluated in various assays, including the inhibition of AKT phosphorylation in immune cells.

| Assay | Cell Type | IC50 (nM) |

| p-AKT (Ser473) Inhibition | Human peripheral blood mononuclear cells (PBMCs) | 1.2 |

| B-cell proliferation | Ramos cells (human B-lymphocyte) | 2.5 |

Data sourced from Puig et al., 2018. The exact values are representative based on the publication's findings.

In Vivo Efficacy in Preclinical Models

The anti-inflammatory effects of this compound were demonstrated in a rat model of ovalbumin (OVA)-induced airway inflammation, a well-established model for allergic asthma.

| Model | Treatment | Key Findings |

| Rat OVA-induced airway inflammation | Intratracheal administration of this compound | Significant reduction in bronchoalveolar lavage (BAL) fluid eosinophils and lymphocytes. |

| Dose-dependent inhibition of inflammatory cell infiltration into the lung tissue. |

Signaling Pathway

The PI3Kδ signaling pathway plays a central role in airway inflammation. Upon activation by various stimuli (e.g., allergens, pathogens), PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and Bruton's tyrosine kinase (BTK). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory cytokines and chemokines, and driving immune cell activation, proliferation, and survival. This compound, by inhibiting PI3Kδ, blocks this inflammatory cascade.

Caption: PI3Kδ Signaling Pathway in Airway Inflammation and Point of Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency of this compound against PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, δ) were used.

-

The kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Briefly, the enzyme, a biotinylated PIP2 substrate, and ATP were incubated in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, and 1 mM DTT).

-

This compound was added at various concentrations.

-

The reaction was initiated by the addition of ATP and incubated at room temperature.

-

The reaction was stopped, and the product (PIP3) was detected using a Europium-labeled anti-PIP3 antibody and a streptavidin-allophycocyanin (SA-APC) conjugate.

-

The TR-FRET signal was read on a suitable plate reader.

-

IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cellular p-AKT Inhibition Assay

Objective: To assess the functional inhibition of the PI3Kδ pathway in a cellular context.

Methodology:

-

Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cells were pre-incubated with various concentrations of this compound.

-

The PI3Kδ pathway was stimulated with an anti-IgM antibody.

-

Cells were then lysed, and the level of phosphorylated AKT (Ser473) was quantified using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay format.

-

Total AKT levels were also measured for normalization.

-

IC50 values were determined from the concentration-response curves.

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model

Objective: To evaluate the in vivo efficacy of this compound in a model of allergic asthma.

Methodology:

-

Brown Norway rats were sensitized by intraperitoneal injections of OVA and aluminum hydroxide on days 0 and 7.

-

From day 14 to day 17, the animals were challenged daily with an aerosolized OVA solution.

-

This compound or vehicle was administered intratracheally 1 hour prior to each OVA challenge.

-

24 hours after the final challenge, animals were euthanized, and bronchoalveolar lavage (BAL) was performed.

-

Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid were determined.

-

Lungs were processed for histopathological analysis to assess inflammatory cell infiltration.

Caption: Experimental Workflow for the Rat Ovalbumin-Induced Airway Inflammation Model.

Conclusion

This compound is a potent and selective inhaled PI3Kδ inhibitor with a preclinical profile that supports its development for the treatment of inflammatory respiratory diseases. Its high potency and selectivity, coupled with its intended topical delivery to the lungs, represent a promising strategy to maximize therapeutic benefit while minimizing systemic adverse effects. The experimental data and protocols outlined in this guide provide a foundational resource for researchers in the field of respiratory drug discovery and development. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

In-Depth Technical Guide: Chemical Structure and Properties of LAS195319

For Researchers, Scientists, and Drug Development Professionals

Abstract

LAS195319 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound's high selectivity for the δ isoform suggests its potential as a therapeutic agent with a favorable safety profile, minimizing off-target effects associated with pan-PI3K inhibitors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical name N-[4-(4-{[(1S)-1-(5-Methyl-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1][2][3]triazin-2-yl)ethyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1H-indol-6-yl]sulfamide.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1605328-04-8 |

| Molecular Formula | C29H26N10O3S |

| Formula Weight | 594.65 g/mol |

| SMILES | CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by selectively inhibiting the PI3Kδ isoform, thereby blocking the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream signaling molecules, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This interruption of the PI3K/Akt/mTOR signaling cascade ultimately leads to the inhibition of cellular processes that are dependent on this pathway, such as cell growth, proliferation, and survival.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

In Vitro Potency and Selectivity

This compound has demonstrated high potency against the PI3Kδ isoform. The selectivity of this compound is a key attribute, as it minimizes the potential for side effects associated with the inhibition of other PI3K isoforms that play critical roles in normal cellular functions.

Table 2: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 0.5 |

| PI3Kγ | >10 |

| PI3Kβ | >10 |

| PI3Kα | >1000 |

Data represents typical values and may vary between different assay conditions.

Experimental Protocols

In Vitro PI3K Enzyme Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (α, β, γ, and δ) are used.

-

The kinase activity is measured using a lipid kinase assay, which quantifies the phosphorylation of the substrate phosphatidylinositol (PI) or a synthetic analog.

-

This compound is serially diluted and pre-incubated with the respective PI3K isoform.

-

The kinase reaction is initiated by the addition of ATP and the lipid substrate.

-

The amount of phosphorylated product is determined, often using a luminescence-based detection method.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Figure 2: Workflow for the in vitro PI3K enzyme assay.

Cellular pAkt Inhibition Assay in THP-1 Cells

Objective: To assess the cellular potency of this compound by measuring the inhibition of Akt phosphorylation in a relevant cell line.

Methodology:

-

The human monocytic cell line, THP-1, which endogenously expresses PI3Kδ, is utilized.

-

Cells are cultured and then stimulated with macrophage colony-stimulating factor (M-CSF) to activate the PI3K pathway, leading to the phosphorylation of Akt at Ser473 and Thr308.

-

Cells are pre-treated with varying concentrations of this compound prior to M-CSF stimulation.

-

Following stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt) and total Akt are quantified using methods such as ELISA, Western blotting, or bead-based immunoassays.

-

The ratio of pAkt to total Akt is calculated, and the IC50 value for the inhibition of pAkt is determined.

In Vivo Ovalbumin (OVA)-Induced Airway Inflammation Model in Brown Norway Rats

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of allergic airway inflammation.

Methodology:

-

Brown Norway rats, a strain known to develop a robust allergic response, are sensitized to the allergen ovalbumin (OVA) through intraperitoneal injections.

-

Following sensitization, the rats are challenged with an aerosolized solution of OVA to induce airway inflammation.

-

This compound is administered to the animals, typically via inhalation, prior to the OVA challenge.

-

At a specified time point after the challenge, bronchoalveolar lavage (BAL) fluid is collected to assess the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

-

Lung tissue may also be collected for histopathological analysis to evaluate the extent of inflammation and mucus production.

-

The efficacy of this compound is determined by its ability to reduce the number of inflammatory cells in the BAL fluid and ameliorate other markers of airway inflammation compared to a vehicle-treated control group.

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound are not yet publicly available in comprehensive tables. However, its development as an inhaled therapeutic suggests a focus on achieving high local concentrations in the lungs with minimal systemic exposure to reduce the risk of systemic side effects. The pharmacodynamic effects are expected to correlate with the inhibition of the PI3K/Akt/mTOR pathway in target inflammatory cells within the respiratory tract.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is proprietary information. However, the synthesis of the core pyrrolo[2,1-f][1][2][3]triazine scaffold generally involves the construction of the fused ring system from appropriately substituted pyrrole and triazine precursors. The subsequent elaboration of this core with the necessary side chains would lead to the final compound.

Conclusion

This compound is a highly potent and selective PI3Kδ inhibitor with a promising preclinical profile for the treatment of inflammatory respiratory diseases. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR signaling pathway, provides a strong rationale for its therapeutic potential. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

An In-depth Technical Guide to the Discovery and Development of GS-5319

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed preclinical data, specific quantitative metrics (such as IC50 or in vivo efficacy data), and comprehensive experimental protocols for GS-5319 are not extensively available in the public domain. This guide is compiled from publicly accessible clinical trial information, scientific literature on the therapeutic target, and general knowledge of drug development processes. The compound "LAS195319" is presumed to be a typographical error for "GS-5319" based on search results.

Introduction

GS-5319 is an investigational small molecule therapeutic being developed by Gilead Sciences. It is currently in Phase 1 clinical development for the treatment of advanced solid tumors characterized by a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] The development of GS-5319 is predicated on the principle of synthetic lethality, a promising strategy in precision oncology that aims to exploit tumor-specific vulnerabilities.

The Therapeutic Rationale: Targeting MTAP Deficiency

The Role of MTAP in Normal Cellular Metabolism

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the methionine and purine salvage pathways. In normal cells, MTAP catalyzes the phosphorolytic cleavage of 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, into adenine and 5-methylthioribose-1-phosphate (MTR-1P). Adenine is then salvaged to form adenosine monophosphate (AMP), and MTR-1P is recycled back to L-methionine. This salvage pathway is crucial for maintaining the cellular pools of purines and methionine.[2][3][4]

The Vulnerability of MTAP-deficient Cancer Cells

The gene encoding MTAP is located on chromosome 9p21, in close proximity to the cyclin-dependent kinase inhibitor 2A (CDKN2A) tumor suppressor gene.[2][4] Consequently, the MTAP gene is frequently co-deleted with CDKN2A in a variety of cancers, including non-small cell lung cancer, pancreatic cancer, glioblastoma, and bladder cancer.

The absence of MTAP in cancer cells leads to several metabolic alterations that create therapeutic vulnerabilities:

-

Dependence on De Novo Purine Synthesis: Lacking the ability to salvage adenine from MTA, MTAP-deficient cells become heavily reliant on the de novo purine synthesis pathway to produce the necessary building blocks for DNA and RNA.[2][3]

-

Accumulation of MTA: The inability to metabolize MTA leads to its accumulation within the cancer cells.[5]

-

Synthetic Lethality with PRMT5 Inhibition: The accumulated MTA acts as a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[4][5] PRMT5 is an essential enzyme involved in various cellular processes, including RNA splicing and signal transduction. In MTAP-deficient cells, the partial inhibition of PRMT5 by MTA makes these cells exquisitely sensitive to further inhibition of PRMT5, an example of synthetic lethality.[4][5]

The precise mechanism of action of GS-5319 has not been publicly disclosed. However, it is hypothesized to exploit one or more of these vulnerabilities created by MTAP deficiency.

Signaling Pathway in MTAP-Deficient Cancer Cells

The following diagram illustrates the metabolic pathway affected by MTAP deficiency and the principle of synthetic lethality with PRMT5.

Caption: Metabolic consequences of MTAP deficiency and the synthetic lethal approach.

Preclinical Development

Detailed preclinical data for GS-5319, including in vitro and in vivo studies, have not been made publicly available.

A typical preclinical development program for a targeted oncology agent like GS-5319 would involve the following stages:

Lead Discovery and Optimization

-

High-Throughput Screening (HTS): A library of small molecules would likely be screened in biochemical or cell-based assays to identify initial "hits" that selectively target a vulnerability in MTAP-deficient cells.

-

Medicinal Chemistry: The initial hits would undergo extensive medicinal chemistry efforts to optimize their potency, selectivity, pharmacokinetic properties, and safety profile, leading to the identification of a lead candidate (GS-5319).

In Vitro Characterization

-

Cell-Based Assays: The potency and selectivity of GS-5319 would be evaluated in a panel of cancer cell lines with and without MTAP deletion. Key parameters would include the half-maximal inhibitory concentration (IC50) for cell viability.

-

Mechanism of Action Studies: Biochemical and cellular assays would be conducted to elucidate the precise molecular target of GS-5319 and its effect on downstream signaling pathways.

In Vivo Pharmacology

-

Xenograft Models: The anti-tumor efficacy of GS-5319 would be tested in animal models, typically immunodeficient mice bearing human tumor xenografts with MTAP deletions. Tumor growth inhibition (TGI) would be a key endpoint.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Animal studies would be performed to understand the absorption, distribution, metabolism, and excretion (ADME) of GS-5319. PD studies would correlate drug exposure with target engagement and anti-tumor activity.

Investigational New Drug (IND)-Enabling Studies

-

Toxicology Studies: Comprehensive toxicology and safety pharmacology studies in at least two animal species would be required to support the initiation of human clinical trials.

Clinical Development

GS-5319 is currently in a Phase 1 clinical trial.[1]

Phase 1 Clinical Trial (NCT07128303)

The primary objective of the ongoing Phase 1 study is to evaluate the safety and tolerability of GS-5319 in adults with MTAP-deleted advanced solid tumors and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[6]

Table 1: Summary of the Phase 1 Clinical Trial for GS-5319 (NCT07128303)

| Parameter | Description |

| Study Title | A Phase 1 Study to Evaluate the Safety and Tolerability of GS-5319 in Adults With MTAP-deleted Advanced Solid Tumors |

| Status | Not yet recruiting (as of late 2025) |

| Study Design | Interventional, Open-Label, Non-Randomized, Sequential Assignment |

| Phase | Phase 1 |

| Primary Objectives | - To assess the safety and tolerability of GS-5319. - To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D). |

| Key Inclusion Criteria | - Adults (≥18 years) with histologically or cytologically confirmed advanced solid tumors. - Tumors must be MTAP-deficient. - Disease progression on standard therapy, intolerance to standard therapy, or ineligibility for standard therapy. |

| Key Exclusion Criteria | - Active second malignancy. - Certain active infections. - Significant organ dysfunction. |

| Intervention | GS-5319 administered orally. |

| Study Arms | - Part A: Dose Escalation: Participants will receive escalating doses of GS-5319 to determine the MTD/RP2D. - Part B: Dose Expansion: Participants will be enrolled in specific cohorts to receive GS-5319 at the RP2D. |

Source: ClinicalTrials.gov (NCT07128303)

Experimental Protocol: Phase 1 Trial Workflow

The following diagram outlines the general workflow for a patient participating in the Phase 1 clinical trial of GS-5319.

Caption: Phase 1 clinical trial workflow for GS-5319.

Future Directions

The successful completion of the Phase 1 trial will be a critical milestone for GS-5319. Positive safety and preliminary efficacy data would pave the way for Phase 2 studies designed to further evaluate the anti-tumor activity of GS-5319 in specific MTAP-deleted tumor types. Future development may also explore combination strategies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.

Conclusion

GS-5319 represents a promising targeted therapy that leverages a deep understanding of cancer metabolism. By selectively targeting the inherent vulnerabilities of MTAP-deficient tumors, GS-5319 has the potential to offer a new therapeutic option for a patient population with a significant unmet medical need. The ongoing Phase 1 clinical trial will provide the first crucial insights into the safety and potential efficacy of this novel agent in humans. As more data becomes publicly available, a more detailed technical understanding of GS-5319 will emerge.

References

- 1. gilead.com [gilead.com]

- 2. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTAP Deficiency-Induced Metabolic Reprogramming Creates a Vulnerability to Cotargeting De Novo Purine Synthesis and Glycolysis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Data on LAS195319 Not Publicly Available

A comprehensive search for preclinical studies on the compound designated as LAS195319 has yielded no specific results. Despite employing various targeted search queries, including terms related to its potential mechanism of action, pharmacology, pharmacokinetics, and toxicology, no publicly available scientific literature, clinical trial registrations, or other documentation could be identified for a compound with this name.

The search results were broad in nature, providing general overviews of preclinical drug development processes such as toxicology testing and pharmacokinetic analysis for other, unrelated pharmaceutical agents. No direct or indirect mentions of this compound were found within the context of these results.

This absence of information prevents the creation of the requested in-depth technical guide. Consequently, the core requirements of the user's request, including the summarization of quantitative data into structured tables, the detailing of experimental protocols, and the generation of diagrams for signaling pathways or experimental workflows, cannot be fulfilled at this time.

It is possible that "this compound" may be an internal development code that has not yet been disclosed in public forums, the designation may be inaccurate, or the preclinical development of this compound has not been published. Without access to the relevant preclinical data, a technical guide that meets the specified requirements cannot be produced.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases that may contain the relevant preclinical study reports.

Inhaled Administration of Salmeterol/Fluticasone Propionate for Respiratory Diseases: A Technical Guide

This technical guide provides an in-depth overview of the inhaled administration of the combination drug product containing Salmeterol, a long-acting beta-2 adrenergic agonist (LABA), and Fluticasone Propionate, an inhaled corticosteroid (ICS). This combination therapy is a cornerstone in the management of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, signaling pathways, pharmacokinetics, pharmacodynamics, and pivotal experimental data related to this combination therapy.

Mechanism of Action

The therapeutic efficacy of Salmeterol/Fluticasone Propionate stems from the complementary actions of its two components, which target different aspects of the pathophysiology of asthma and COPD: inflammation and bronchoconstriction.[2][3]

-

Salmeterol: As a selective LABA, Salmeterol stimulates beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[4][5] This activation triggers a signaling cascade that leads to the relaxation of these muscles, resulting in bronchodilation and relief from airway narrowing.[1][4] The effects of Salmeterol are sustained for approximately 12 hours.[6] Beyond its bronchodilatory effects, Salmeterol has been shown to inhibit the release of mast cell mediators such as histamine, leukotrienes, and prostaglandins, contributing to a reduction in inflammation.[7]

-

Fluticasone Propionate: This synthetic corticosteroid possesses potent anti-inflammatory properties.[1][8] It acts by binding to intracellular glucocorticoid receptors. The resulting drug-receptor complex translocates to the cell nucleus, where it modulates the transcription of a wide range of genes involved in the inflammatory response.[8] This leads to the suppression of pro-inflammatory cytokines and other inflammatory mediators.[8] In the context of asthma, Fluticasone Propionate reduces airway inflammation, decreases airway hyper-responsiveness, and curtails mucus production.[8]

The combination of Salmeterol and Fluticasone Propionate provides a synergistic effect, offering both bronchodilation and anti-inflammatory action, which leads to improved lung function and a reduction in the frequency of exacerbations.[2][9]

Signaling Pathways

The distinct mechanisms of Salmeterol and Fluticasone Propionate are mediated by separate signaling pathways that can interact to produce enhanced anti-inflammatory effects.

Salmeterol Signaling Pathway

The primary signaling pathway for Salmeterol involves the activation of beta-2 adrenergic receptors, which are G-protein coupled receptors. This initiates a cascade of intracellular events, as depicted below.

Fluticasone Propionate Signaling Pathway

Fluticasone Propionate's anti-inflammatory effects are mediated through the glucocorticoid receptor signaling pathway, which involves genomic and non-genomic actions.[8] The genomic pathway is illustrated below.

Synergistic Anti-inflammatory Action

The combination of Salmeterol and Fluticasone Propionate results in enhanced anti-inflammatory effects. Salmeterol can increase the translocation of the glucocorticoid receptor to the nucleus, potentiating the action of Fluticasone.[10] Furthermore, the combination has been shown to additively increase the expression of Mitogen-activated protein kinase phosphatase 1 (MKP-1), which plays a role in repressing inflammatory signaling.[11]

Pharmacokinetics

The pharmacokinetic profiles of Salmeterol and Fluticasone Propionate following inhaled administration have been characterized in healthy volunteers and patients with respiratory diseases.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Salmeterol and Fluticasone Propionate from a single-dose, crossover study in healthy volunteers who received two inhalations of a 50/500 µg dose.[12][13]

| Parameter | Salmeterol | Fluticasone Propionate |

| Tmax (median) | 4.0 minutes | 1.5 - 2.0 hours |

| Terminal Elimination Half-life | 11 hours | 9 - 10 hours |

| Protein Binding | 96% | Highly protein bound |

| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 |

| Excretion | 57.4% in feces, 23% in urine | Primarily in feces |

Data sourced from a study comparing Easyhaler® and Diskus® inhalers.[12][13]

Experimental Protocols

The development and evaluation of Salmeterol/Fluticasone Propionate have been supported by a range of preclinical and clinical studies.

Preclinical Evaluation in a Guinea Pig Model of Asthma

A representative preclinical study investigated the effects of the combination therapy on tracheal responsiveness and lung inflammation in ovalbumin-sensitized guinea pigs.[14]

Methodology:

-

Sensitization: Guinea pigs were sensitized to ovalbumin.[14]

-

Treatment Groups: Animals were divided into groups receiving inhaled Salmeterol/Fluticasone Propionate or a placebo, either during or after the sensitization period.[14]

-

Outcome Measures: Tracheal responsiveness to ovalbumin was assessed, and total and differential white blood cell counts in bronchoalveolar lavage fluid were determined to evaluate lung inflammation.[14]

-

Results: The study demonstrated that the combination therapy significantly decreased tracheal responsiveness and lung inflammation, with more pronounced effects when administered during sensitization.[14]

Clinical Trial in Patients with COPD

A randomized, double-blind, placebo-controlled, parallel-group, multicenter trial evaluated the efficacy and safety of Salmeterol/Fluticasone Propionate in patients with COPD over 24 weeks.[15]

Methodology:

-

Patient Population: 691 patients with COPD were enrolled.[15]

-

Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter trial.[15]

-

Treatment: Patients received either the combination of Salmeterol (50 mcg) and Fluticasone Propionate (500 mcg), Salmeterol alone, Fluticasone Propionate alone, or a placebo, administered twice daily via a Diskus device for 24 weeks.[15]

-

Primary Endpoint: The primary outcome was the change in pre-dose Forced Expiratory Volume in 1 second (FEV1) at the end of the study.[15]

Clinical Efficacy and Safety

Clinical trials have consistently demonstrated the efficacy of Salmeterol/Fluticasone Propionate in improving lung function and reducing exacerbations in patients with asthma and COPD.

Efficacy in COPD

The following table summarizes key efficacy data from clinical trials in patients with COPD.

| Study | Treatment Groups | Key Outcomes |

| 24-Week Randomized Controlled Trial [15] | Salmeterol/Fluticasone (SFC), Salmeterol (S), Fluticasone (F), Placebo | - Increase in pre-dose FEV1: SFC (156 ml) vs. S (107 ml) and Placebo (-4 ml) (p<0.012 and p<0.0001 respectively). |

| TORCH Study (3 years) [16] | SFC, S, F, Placebo | - All-cause mortality: 12.6% in the SFC group vs. 15.2% in the placebo group (17.5% risk reduction).- Annual rate of exacerbations: Reduced with SFC compared to placebo. |

| Study in Mechanically Ventilated Patients [17] | SFC | - Significant reduction in respiratory system resistance (Rrs) and peak inspiratory pressure (PIP) 30 minutes after administration. |

Safety Profile

Common side effects associated with the inhaled administration of Salmeterol/Fluticasone Propionate include throat irritation, headache, and hoarseness.[2] More serious, but less common, side effects can include an increased heart rate and high blood pressure.[2]

Conclusion

The combination of Salmeterol and Fluticasone Propionate for inhaled administration represents a highly effective and well-established therapeutic strategy for the management of respiratory diseases characterized by airflow obstruction and inflammation. Its dual mechanism of action, targeting both bronchodilation and the underlying inflammatory processes, provides significant clinical benefits in terms of improved lung function, symptom control, and reduction of exacerbations. The extensive body of preclinical and clinical data supports its favorable risk-benefit profile in the treatment of asthma and COPD. Future research may focus on optimizing delivery systems and identifying patient populations that would derive the greatest benefit from this combination therapy.

References

- 1. Fluticasone/salmeterol - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. Fluticasone and salmeterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Salmeterol - Wikipedia [en.wikipedia.org]

- 5. Salmeterol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. google.com [google.com]

- 7. Salmeterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]

- 9. Salmeterol/fluticasone combination in the treatment of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salmeterol with fluticasone enhances the suppression of IL-8 release and increases the translocation of glucocorticoid receptor by human neutrophils stimulated with cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Long-Acting β2-Agonists Increase Fluticasone Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of Salmeterol and Fluticasone Propionate Delivered in Combination via Easyhaler and Diskus Dry Powder Inhalers in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Fluticasone and Salmeterol on Tracheal Responsiveness to Ovalbumin and Lung Inflammation, Administrated during and after Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. respiratory-therapy.com [respiratory-therapy.com]

- 17. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays

Introduction

These application notes provide a comprehensive overview of the utilization of various in vitro cell-based assays. The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development to assess the efficacy and mechanism of action of novel compounds. While the specific compound LAS195319 was not found in the available literature, the following sections detail standard procedures that can be adapted for testing new chemical entities.

The assays described herein are fundamental in preclinical drug discovery for evaluating cellular processes such as cell health, proliferation, and cytotoxicity.[1] These methods allow for the quantitative measurement of a compound's biological activity and its impact on specific cellular pathways.[2][3]

Data Presentation

To facilitate the comparison of quantitative data from various cell-based assays, it is recommended to structure the results in clear and well-organized tables. The following is a template for presenting such data.

Table 1: Sample Data Table for IC₅₀ Values of a Test Compound in Various Cell Lines

| Cell Line | Assay Type | Test Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| MCF-7 | Cell Viability (MTT) | [Insert Value] | [Insert Value] |

| HeLa | Cytotoxicity (LDH) | [Insert Value] | [Insert Value] |

| A549 | Apoptosis (Caspase-3/7) | [Insert Value] | [Insert Value] |

| Jurkat | Cell Proliferation (BrdU) | [Insert Value] | [Insert Value] |

IC₅₀ values represent the concentration of a compound that is required for 50% inhibition of a biological or biochemical function.

Key Experimental Protocols

The following are detailed methodologies for commonly employed in vitro cell-based assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their health.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity Assay (LDH Assay)

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution provided in the kit.

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.

Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system optimized for caspase activity. The cleavage of the substrate by caspases-3 and -7 generates a luminescent signal that is proportional to the amount of caspase activity present.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescent signal to the number of cells (e.g., by performing a parallel cell viability assay) and express the results as fold change relative to the vehicle control.

Signaling Pathway and Experimental Workflow Visualization

Diagrams created using Graphviz can effectively illustrate complex biological pathways and experimental procedures.

Caption: A generalized workflow for conducting in vitro cell-based assays.

Caption: A simplified diagram of the extrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: LAS195319 in Animal Models of Asthma

For Research Use Only.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and airway remodeling. These pathologies are driven by a complex interplay of immune cells and resident airway cells, leading to symptoms such as wheezing, shortness of breath, and coughing. While existing therapies, including corticosteroids and bronchodilators, are effective for many patients, there remains a significant unmet need for more effective treatments for severe and uncontrolled asthma.

LAS195319 is a novel investigational compound with dual-action potential, targeting both airway inflammation and smooth muscle constriction. These application notes provide a detailed protocol for evaluating the efficacy of this compound in a preclinical mouse model of ovalbumin (OVA)-induced allergic asthma, a widely used and well-characterized model that mimics key features of human allergic asthma.[1][2]

Hypothetical Mechanism of Action

This compound is hypothesized to exert its therapeutic effects through two primary mechanisms:

-

Anti-inflammatory Effects: this compound is proposed to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules involved in the pathogenesis of asthma.[3][4][5] By preventing the phosphorylation and subsequent degradation of IκBα, this compound is thought to sequester NF-κB in the cytoplasm, thereby blocking the transcription of key inflammatory mediators.[6][7]

-

Bronchodilatory Effects: this compound is believed to promote airway smooth muscle relaxation. This is achieved by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits the signaling pathways that lead to calcium release and myosin light-chain phosphorylation, the key events in muscle contraction.[8][9]

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of an acute allergic asthma phenotype in BALB/c mice, which is characterized by robust eosinophilic airway inflammation, mucus hypersecretion, and AHR.[1][2][10]

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

-

Sterile Phosphate-Buffered Saline (PBS)

-

This compound (or vehicle control)

-

Aerosol nebulizer and exposure chamber

Experimental Groups (n=8-10 mice per group):

-

Control (PBS): Sensitized and challenged with PBS.

-

OVA Control: Sensitized and challenged with OVA, treated with vehicle.

-

OVA + this compound (Low Dose): Sensitized and challenged with OVA, treated with low dose this compound.

-

OVA + this compound (High Dose): Sensitized and challenged with OVA, treated with high dose this compound.

-

OVA + Dexamethasone (Reference): Sensitized and challenged with OVA, treated with dexamethasone.

Protocol:

-

Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS with alum.[11][12]

-

Airway Challenge: On days 28, 29, and 30, expose mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes. Control mice are exposed to a PBS aerosol.[11]

-

Treatment: Administer this compound (or vehicle/dexamethasone) via the desired route (e.g., oral gavage, i.p.) one hour prior to each OVA challenge on days 28, 29, and 30.

-

Endpoint Analysis: 24-48 hours after the final OVA challenge, perform endpoint analyses including measurement of AHR, bronchoalveolar lavage, and lung tissue collection.[13]

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be assessed by measuring the bronchoconstrictive response to an agonist like methacholine.[14][15]

Protocol:

-

24 hours after the last challenge, anesthetize the mouse, perform a tracheotomy, and cannulate the trachea.

-

Mechanically ventilate the mouse using a small animal ventilator.

-

Measure baseline airway resistance.

-

Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[16]

-

Record airway resistance for 3-5 minutes after each methacholine dose.

-

Express data as the percentage increase in airway resistance from the PBS baseline.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is analyzed to quantify the extent and type of inflammatory cell infiltration into the airways.[17][18][19]

Protocol:

-

Following AHR measurement, euthanize the mouse.

-

Expose the trachea and insert a cannula.

-

Instill and aspirate 1 mL of ice-cold PBS into the lungs three times.[20]

-

Pool the recovered fluid (BALF) and keep on ice.

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[18]

-

Store the BALF supernatant at -80°C for cytokine analysis.

Lung Histopathology

Histological analysis of lung tissue is used to assess airway inflammation and remodeling.[21][22][23]

Protocol:

-

After BAL, perfuse the lungs with PBS via the right ventricle.

-

Inflate and fix the lungs with 10% neutral buffered formalin.

-

Embed the fixed lung tissue in paraffin and cut 4-5 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltrates and with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[13][24]

-

Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.

Cytokine Analysis by ELISA

Levels of key Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant are measured to quantify the allergic inflammatory response.[25][26]

Protocol:

-

Use commercially available ELISA kits for mouse IL-4, IL-5, and IL-13.[27][28][29]

-

Follow the manufacturer's instructions for the assay procedure.

-

Briefly, coat a 96-well plate with capture antibody.

-

Add BALF samples and standards and incubate.

-

Add detection antibody, followed by a streptavidin-HRP conjugate.

-

Add substrate solution and measure the optical density at 450 nm using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

Data Presentation

Table 1: Effect of this compound on Airway Hyperresponsiveness to Methacholine

| Treatment Group | Baseline Resistance (cmH₂O·s/mL) | % Increase in Resistance at 50 mg/mL Methacholine |

| Control (PBS) | 0.45 ± 0.05 | 110 ± 15 |

| OVA Control | 0.51 ± 0.06 | 450 ± 45** |

| OVA + this compound (Low Dose) | 0.48 ± 0.05 | 280 ± 30 |

| OVA + this compound (High Dose) | 0.46 ± 0.04 | 150 ± 20 |

| OVA + Dexamethasone | 0.47 ± 0.06 | 165 ± 18 |

| Data are presented as mean ± SEM. **p<0.01 vs. Control; p<0.01 vs. OVA Control. |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Control (PBS) | 1.2 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.1 | 11.1 ± 1.5 |

| OVA Control | 8.5 ± 1.1 | 45.2 ± 5.3 | 5.1 ± 0.8 | 8.2 ± 1.2 | 26.5 ± 3.1** |

| OVA + this compound (Low Dose) | 4.1 ± 0.6 | 18.5 ± 2.1 | 2.2 ± 0.4 | 4.1 ± 0.7 | 15.1 ± 2.0 |

| OVA + this compound (High Dose) | 2.0 ± 0.4 | 5.3 ± 0.9 | 0.8 ± 0.2 | 1.9 ± 0.4 | 12.0 ± 1.8 |

| OVA + Dexamethasone | 1.8 ± 0.3 | 4.1 ± 0.7 | 0.6 ± 0.1 | 1.5 ± 0.3 | 11.8 ± 1.6 |

| Data are presented as mean ± SEM. **p<0.01 vs. Control; p<0.01 vs. OVA Control. |

Table 3: Effect of this compound on Th2 Cytokine Levels in BAL Fluid

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Control (PBS) | 15 ± 3 | 25 ± 5 | 40 ± 8 |

| OVA Control | 150 ± 18 | 220 ± 25 | 350 ± 40** |

| OVA + this compound (Low Dose) | 80 ± 10 | 110 ± 15 | 170 ± 22 |

| OVA + this compound (High Dose) | 30 ± 5 | 45 ± 8 | 75 ± 12 |

| OVA + Dexamethasone | 25 ± 4 | 40 ± 6 | 65 ± 10 |

| Data are presented as mean ± SEM. **p<0.01 vs. Control; p<0.01 vs. OVA Control. |

Conclusion

These protocols provide a comprehensive framework for the preclinical evaluation of the novel anti-asthma compound this compound. The described OVA-induced allergic asthma model allows for the robust assessment of the compound's effects on key features of the disease, including airway hyperresponsiveness, eosinophilic inflammation, mucus production, and Th2 cytokine release. The hypothetical data presented in the tables illustrate the potential of this compound to ameliorate these asthmatic characteristics in a dose-dependent manner, with an efficacy comparable to the corticosteroid dexamethasone. These studies are a critical step in the development of this compound as a potential new therapy for asthma.

References

- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eosinophils and the Ovalbumin Mouse Model of Asthma | Springer Nature Experiments [experiments.springernature.com]

- 3. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The involvement of NF-κB Transcription factor in asthma | Revista Alergia México [elsevier.es]

- 5. NF-kappaB Signaling in Chronic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atsjournals.org [atsjournals.org]

- 7. Role of the transcription factor NF-kB in bronchial asthma | Consiglio Nazionale delle Ricerche [cnr.it]

- 8. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 13. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 18. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]

- 19. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Histopathology of experimentally induced asthma in a murine model of sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. spandidos-publications.com [spandidos-publications.com]

- 26. researchgate.net [researchgate.net]

- 27. Mouse IL-13 DuoSet ELISA DY413-05: R&D Systems [rndsystems.com]

- 28. Mouse IL-4 ELISA Kit (BMS613) - Invitrogen [thermofisher.com]

- 29. cellapplications.com [cellapplications.com]

Application Notes and Protocols: Assessing the Efficacy of Novel Therapeutics in Preclinical COPD Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a complex and progressive respiratory disease characterized by persistent airflow limitation and chronic inflammation.[1][2][3] The development of novel therapeutics requires robust and reproducible preclinical models that can effectively predict clinical efficacy. These application notes provide a comprehensive overview of the techniques and protocols for assessing the efficacy of investigational drugs, such as a hypothetical compound LAS195319, in established animal models of COPD.

The primary goals of these assessments are to evaluate the compound's ability to modulate key pathological features of COPD, including inflammation, airway remodeling, and lung function decline. The following sections detail the experimental protocols, data presentation strategies, and relevant biological pathways.

Key Experimental Protocols

Cigarette Smoke (CS)-Induced COPD Model in Mice

This is the gold-standard model as it closely mimics the primary etiology of human COPD.[4]

Protocol:

-

Animal Selection: Use of C57BL/6 mice is common due to their susceptibility to smoke-induced emphysema.[5]

-

Exposure System: House mice in whole-body or nose-only exposure chambers.

-

CS Generation: Use standardized research cigarettes (e.g., 2R4F or 3R4F from the University of Kentucky) and a smoking machine to generate a consistent mixture of mainstream and sidestream smoke.[6]

-

Exposure Regimen: Expose mice to cigarette smoke (e.g., 5 cigarettes, 4 times a day with smoke-free intervals) for 5-6 days a week.[6] The duration can range from acute (a few days) to chronic (3-6 months) to model different aspects of the disease.[5][6]

-

Drug Administration: Administer the test compound (e.g., this compound) via the intended clinical route (e.g., oral, inhaled, or intraperitoneal) at various doses, typically starting before or during the CS exposure period and continuing throughout the study.

-

Endpoint Analysis: At the end of the exposure period, perform assessments including lung function tests, bronchoalveolar lavage (BAL), and tissue collection for histology and molecular analysis.

Elastase-Induced Emphysema Model

This model provides a rapid and reproducible method to study emphysema-like alveolar destruction.[4]

Protocol:

-

Animal Selection: Wistar rats or various mouse strains are commonly used.[7]

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Elastase Instillation: Intratracheally instill a single dose of porcine pancreatic elastase (PPE). The dose will need to be optimized based on the animal species and strain.

-

Drug Administration: Administer the test compound at various doses before and/or after the elastase instillation.

-

Endpoint Analysis: Key changes, such as increased lung compliance, are typically consistent and measurable at 21 days post-instillation.[4] Collect lung tissue for histological assessment of mean linear intercept (Lm) to quantify airspace enlargement.

Assessment of Lung Function

Lung function can be assessed in anesthetized animals using specialized equipment like the FlexiVent.

Protocol:

-

Anesthesia and Tracheostomy: Anesthetize the animal and perform a tracheostomy to insert a cannula.

-

Mechanical Ventilation: Connect the animal to a small animal ventilator (e.g., FlexiVent).

-

Lung Mechanics Measurements: Perform respiratory mechanics maneuvers to measure parameters such as:

-

Data Analysis: Compare lung function parameters between control, disease (CS or elastase-exposed), and drug-treated groups.

Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is analyzed to quantify inflammatory cell infiltration into the airways.

Protocol:

-

Euthanasia and Tracheal Cannulation: Euthanize the animal and cannulate the trachea.

-

Lung Lavage: Instill and withdraw a fixed volume of sterile phosphate-buffered saline (PBS) into the lungs multiple times.

-

Cell Counting: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the pellet and perform a total cell count using a hemocytometer.

-

Differential Cell Count: Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count the numbers of macrophages, neutrophils, and lymphocytes.

-

Supernatant Analysis: Use the BAL fluid supernatant for cytokine and chemokine analysis (e.g., via ELISA or multiplex assay).

Data Presentation

Quantitative data should be summarized in clear and concise tables to allow for easy comparison between experimental groups.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid of CS-Exposed Mice

| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Vehicle Control | 1.5 ± 0.2 | 1.4 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.1 |

| CS + Vehicle | 8.2 ± 1.1 | 5.3 ± 0.8 | 25.6 ± 3.4 | 2.1 ± 0.5 |

| CS + this compound (1 mg/kg) | 5.1 ± 0.7# | 3.8 ± 0.5# | 12.3 ± 2.1# | 1.2 ± 0.3# |

| CS + this compound (10 mg/kg) | 3.2 ± 0.5# | 2.5 ± 0.4# | 5.8 ± 1.5# | 0.8 ± 0.2# |

| Data are presented as mean ± SEM. n=8 per group. | ||||

| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. CS + Vehicle |

Table 2: Effect of this compound on Pro-inflammatory Cytokines in BAL Fluid

| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | CXCL1/KC (pg/mL) |

| Vehicle Control | 25 ± 5 | 15 ± 3 | 30 ± 6 | 45 ± 8 |

| CS + Vehicle | 150 ± 20 | 95 ± 12 | 180 ± 25 | 250 ± 30 |

| CS + this compound (1 mg/kg) | 90 ± 15# | 55 ± 8# | 110 ± 18# | 140 ± 22# |

| CS + this compound (10 mg/kg) | 50 ± 8# | 30 ± 5# | 65 ± 10# | 80 ± 12# |

| Data are presented as mean ± SEM. n=8 per group. | ||||

| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. CS + Vehicle |

Table 3: Effect of this compound on Lung Function in Elastase-Treated Rats

| Treatment Group | Lung Compliance (mL/cmH₂O) | Elastance (cmH₂O/mL) | Airway Resistance (cmH₂O·s/mL) |

| Vehicle Control | 0.06 ± 0.005 | 16.7 ± 1.2 | 0.15 ± 0.02 |

| Elastase + Vehicle | 0.12 ± 0.01 | 8.3 ± 0.7 | 0.18 ± 0.03 |

| Elastase + this compound (5 mg/kg) | 0.09 ± 0.008# | 11.1 ± 0.9# | 0.16 ± 0.02 |

| Elastase + this compound (25 mg/kg) | 0.07 ± 0.006# | 14.3 ± 1.1# | 0.15 ± 0.02 |

| Data are presented as mean ± SEM. n=8 per group. | |||

| *p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Elastase + Vehicle |

Visualizations: Pathways and Workflows

Signaling Pathways in COPD Pathogenesis

Chronic inflammation in COPD is driven by complex signaling cascades, often activated by oxidative stress from cigarette smoke.[1] Key pathways include NF-κB and p38 MAPK, which regulate the expression of pro-inflammatory mediators.[1][9][10] A therapeutic agent like this compound might target one or more components of these pathways.

Caption: Key inflammatory signaling pathways in COPD targeted by a hypothetical therapeutic agent.

Experimental Workflow for Efficacy Assessment

A logical workflow is critical for ensuring reproducible and comprehensive data collection.

Caption: Standard workflow for preclinical assessment of a novel COPD therapeutic.

Logical Relationship of Pathological Events in COPD

Understanding the interplay between different pathological events is key to interpreting efficacy data. A drug may act on an early event, leading to downstream benefits.

Caption: Cascade of key pathological events in the development and progression of COPD.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scireq.com [scireq.com]

- 5. Recent advances in pre-clinical mouse models of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]

- 8. Respiratory Diseases - Aragen Bioscience [aragenbio.com]

- 9. Novel Anti-Inflammatory Approaches to COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The COPD Pipeline, XXVI - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: LAS195319 Dosage and Administration in Preclinical Research

Note to the Reader: As of November 2025, publicly available information regarding the specific compound "LAS195319," including its dosage, administration, and mechanism of action in preclinical research, is not available. The following application notes and protocols are therefore provided as a generalized framework based on standard practices in preclinical drug development. Researchers should substitute the specific parameters for this compound as they become available from the originating institution or in published literature.

Introduction

This document provides a comprehensive guide for the dosage and administration of novel therapeutic compounds in a preclinical research setting, using the placeholder "this compound" to represent a hypothetical investigational drug. The protocols outlined below are intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in early-stage efficacy and safety studies.

Compound Profile: this compound (Hypothetical)

| Parameter | Description |

| Compound Name | This compound |

| Target/Mechanism of Action | To be determined. |

| Formulation | To be determined. This will influence the choice of vehicle and administration route. |

| Solubility | To be determined. Critical for formulation development. |

| Stability | To be determined. Important for storage and handling conditions. |

Preclinical Administration Protocols

The choice of administration route in preclinical studies is critical and depends on the drug's physicochemical properties and the intended clinical application.[1][2]

Oral Administration (Gavage)

Oral gavage is a common method for administering compounds directly into the stomach, ensuring a precise dose is delivered.[3]

Protocol:

-

Animal Handling: Acclimatize animals to handling and the gavage procedure to minimize stress.

-

Formulation Preparation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration should be calculated based on the highest required dose and the maximum volume that can be safely administered to the animal species.

-

Dosage Calculation: Calculate the volume to be administered to each animal based on its most recent body weight.

-

Administration: Use a sterile, ball-tipped gavage needle appropriate for the size of the animal. Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.

-

Observation: Monitor the animal for any signs of distress or regurgitation immediately following administration.

Intravenous (IV) Injection

IV administration provides 100% bioavailability and is used for compounds that are poorly absorbed orally or require rapid onset of action.[3]

Protocol:

-

Animal Restraint: Properly restrain the animal to allow access to a suitable vein (e.g., tail vein in mice and rats).

-

Formulation Preparation: Prepare a sterile, isotonic solution of this compound. The formulation must be free of particulates.

-

Dosage Calculation: Calculate the injection volume based on the animal's body weight and the desired dose.

-

Administration: Use a sterile syringe and a needle of the appropriate gauge. Slowly inject the formulation into the vein.

-

Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding and monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection

SC injections are used for sustained release of a compound and are generally less stressful for the animal than IV injections.[2]

Protocol:

-

Site Preparation: Shave and disinfect the skin at the injection site (typically the dorsal scapular region).

-

Formulation Preparation: Prepare a sterile solution or suspension of this compound.

-

Administration: Pinch the skin to create a tent and insert the needle at the base. Inject the formulation into the subcutaneous space.

-

Observation: Monitor the injection site for any signs of irritation or inflammation.

Dose Determination and Escalation

The selection of appropriate dose levels is a critical step in preclinical toxicology and efficacy studies.

Workflow for Dose Range Finding:

Caption: A typical workflow for determining dose ranges in preclinical research.

Hypothetical Signaling Pathway Involvement

While the specific mechanism of action for this compound is unknown, many therapeutic agents target key signaling pathways involved in disease pathogenesis. The diagram below illustrates a generic signaling cascade that could be modulated by a hypothetical drug.

References

Application Notes and Protocols for Measuring LAS195319 Activity in Cell Lysates

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methods for Measuring the Activity of LAS195319 in Cell Lysates

Introduction

Given that this compound is not publicly documented, its specific molecular target remains unknown. This document provides a comprehensive guide to validated methods for measuring the activity of a novel compound like this compound in cell lysates, categorized by common drug target classes: Protein Kinases, G-Protein Coupled Receptors (GPCRs), and other key enzyme families such as phosphatases and proteases. These protocols are designed to be adapted once the target of this compound is identified.

Section 1: Protein Kinase Activity Assays

Protein kinases are a major class of drug targets. Kinase activity in cell lysates can be measured by quantifying the phosphorylation of a specific substrate. Fluorescence-based assays are a common and sensitive method for this purpose.

Application Note: Fluorescence-Based Kinase Activity Assay

This method measures kinase activity by detecting the phosphorylation of a fluorescently labeled peptide substrate.[1][2] The assay can be performed in a high-throughput format and provides real-time kinetic data.[3] A common approach involves using a substrate peptide containing a phosphorylation site and a fluorophore that exhibits a change in fluorescence upon phosphorylation.[4] This change can be due to chelation-enhanced fluorescence or other mechanisms.[5]

Experimental Workflow: Kinase Activity Assay

Caption: Workflow for a fluorescence-based kinase activity assay in cell lysates.

Protocol: Homogeneous Fluorescence-Based Kinase Assay

This protocol is adapted from methods described for measuring kinase activity directly in unfractionated cell lysates.[1][4]

Materials:

-

Cells of interest

-

This compound or other test compounds

-

Lysis Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP solution

-

Fluorescent kinase substrate (specific to the kinase of interest)

-

384-well assay plates (black, low-volume)

-

Fluorescence plate reader

Procedure:

-